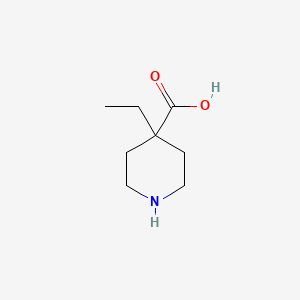
BIOTINYL-PTH (44-68) (HUMAN)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIOTINYL-PTH (44-68) (HUMAN): is a biotinylated peptide that includes amino acid residues 44 to 68 of the human parathyroid hormone. Parathyroid hormone is a hormone secreted by the parathyroid glands, primarily responsible for regulating blood calcium levels, promoting bone calcium release, increasing renal calcium reabsorption, and enhancing intestinal calcium absorption through the promotion of active vitamin D production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BIOTINYL-PTH (44-68) (HUMAN) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The biotinylation of the peptide is achieved by coupling biotin to the peptide either during or after the synthesis .
Industrial Production Methods: Industrial production of BIOTINYL-PTH (44-68) (HUMAN) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for obtaining the final product in a solid form .
Analyse Des Réactions Chimiques
Types of Reactions: BIOTINYL-PTH (44-68) (HUMAN) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed:
Oxidation: Oxidized peptide with modified methionine residues.
Reduction: Peptide with reduced disulfide bonds.
Substitution: Peptide with substituted amino acid residues.
Applications De Recherche Scientifique
BIOTINYL-PTH (44-68) (HUMAN) has several scientific research applications, including:
Biochemistry: Used in enzyme-linked immunosorbent assays (ELISA) and surface plasmon resonance (SPR) for studying protein-protein interactions.
Cell Biology: Employed in immunofluorescence staining to visualize the localization of parathyroid hormone receptors.
Medicine: Investigated for its role in calcium homeostasis and potential therapeutic applications in osteoporosis and other bone-related disorders.
Industry: Utilized in the development of diagnostic kits and research tools for studying parathyroid hormone function
Mécanisme D'action
The biological actions of BIOTINYL-PTH (44-68) (HUMAN) are mediated through its interaction with parathyroid hormone receptors. The peptide binds to specific receptors on the surface of target cells, leading to the activation of intracellular signaling pathways. These pathways regulate calcium and phosphate metabolism, bone resorption, and renal calcium reabsorption .
Comparaison Avec Des Composés Similaires
BIOTINYL-PARATHYROID HORMONE (1-34) (HUMAN): A biotinylated peptide containing the first 34 amino acids of human parathyroid hormone.
BIOTINYL-PARATHYROID HORMONE (1-84) (HUMAN): A biotinylated peptide containing the full-length human parathyroid hormone
Uniqueness: BIOTINYL-PTH (44-68) (HUMAN) is unique due to its specific sequence, which includes amino acid residues 44 to 68 of the human parathyroid hormone. This sequence is crucial for studying the interactions and functions of the parathyroid hormone receptor .
Propriétés
Numéro CAS |
198341-96-7 |
|---|---|
Formule moléculaire |
C127H213N43O43S |
Poids moléculaire |
3062.419 |
InChI |
InChI=1S/C127H213N43O43S/c1-60(2)46-76(102(191)144-54-97(188)189)158-118(207)83(56-172)164-107(196)69(24-14-17-41-130)151-108(197)72(32-36-92(178)179)153-113(202)78(48-65-52-139-59-145-65)159-119(208)84(57-173)165-111(200)74(34-38-94(182)183)156-121(210)98(62(5)6)167-115(204)77(47-61(3)4)163-122(211)99(63(7)8)168-116(205)79(49-89(132)175)160-114(203)81(51-96(186)187)162-110(199)73(33-37-93(180)181)152-105(194)68(23-13-16-40-129)149-104(193)67(22-12-15-39-128)150-106(195)70(26-19-43-141-125(135)136)155-120(209)86-28-21-45-170(86)123(212)75(27-20-44-142-126(137)138)157-109(198)71(31-35-88(131)174)154-117(206)82(55-171)148-91(177)53-143-101(190)64(9)146-112(201)80(50-95(184)185)161-103(192)66(25-18-42-140-124(133)134)147-90(176)30-11-10-29-87-100-85(58-214-87)166-127(213)169-100/h52,59-64,66-87,98-100,171-173H,10-51,53-58,128-130H2,1-9H3,(H2,131,174)(H2,132,175)(H,139,145)(H,143,190)(H,144,191)(H,146,201)(H,147,176)(H,148,177)(H,149,193)(H,150,195)(H,151,197)(H,152,194)(H,153,202)(H,154,206)(H,155,209)(H,156,210)(H,157,198)(H,158,207)(H,159,208)(H,160,203)(H,161,192)(H,162,199)(H,163,211)(H,164,196)(H,165,200)(H,167,204)(H,168,205)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,188,189)(H4,133,134,140)(H4,135,136,141)(H4,137,138,142)(H2,166,169,213)/t64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,98-,99-,100-/m0/s1 |
Clé InChI |
KNZJHLRCXUSTMA-SWNHVPDRSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B596368.png)





![octahydro-1H-cyclopenta[c]pyridine-3,6-dione](/img/structure/B596379.png)
